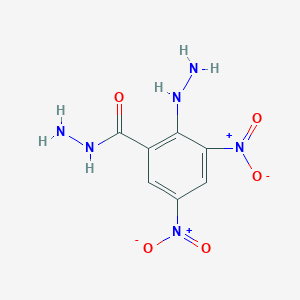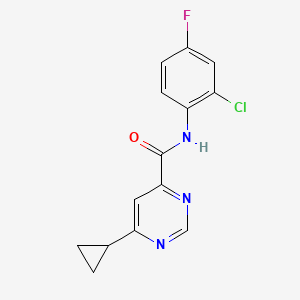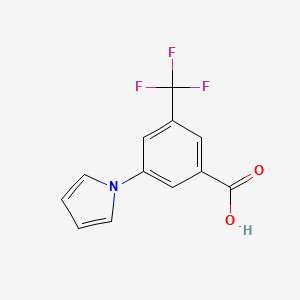
3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid
Vue d'ensemble
Description
3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence-Switchable Luminogen
- Application : A pyrrole-substituted benzoic acid has been identified as a fluorescence-switchable luminogen in the solid state. This compound functions as a rapid and sensitive fluorescent sensor for primary amine detection due to its ability to switch between dark and bright states through chemical fuming and heating processes (Han et al., 2013).
Lanthanide-Based Coordination Polymers
- Application : Derivatives of benzoic acids have been used in the synthesis of lanthanide coordination compounds. These compounds display interesting photophysical properties, making them potential candidates for various applications in material science (Sivakumar et al., 2011).
Antibacterial and Antitubercular Agents
- Application : Pyrrol-1-yl benzoic acid hydrazide analogs have shown promising results as potential antibacterial and antitubercular agents. Their effectiveness against various bacteria and Mycobacterium tuberculosis has been highlighted, indicating their potential use in medical research (Joshi et al., 2008).
Solid Thermo-Responsive Material
- Application : The aryl-substituted pyrrole derivative, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, has been developed as a solid thermo-responsive material. Its fluorescence is controllable in the solid state, making it useful for temperature monitoring devices (Han et al., 2013).
Palladium and Platinum Complexes
- Application : Pyridylpyrazol-1-ylmethyl benzoic acids have been used to create palladium and platinum complexes. These complexes have notable biological cytotoxicity, indicating potential applications in cancer research (McKay et al., 2016).
Antiinflammatory and Analgesic Agents
- Application : Compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic activities. These compounds could serve as a basis for developing new therapeutic agents (Muchowski et al., 1985).
Hydrogen-Bonded Co-Crystal Structure
- Application : The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals demonstrates their potential in crystallography and materials science. These crystals exhibit unique structural properties valuable for understanding molecular interactions (Chesna et al., 2017).
Conducting Polymers from Pyrrole
- Application : Pyrrole-based monomers have been used to develop conducting polymers. These polymers exhibit low oxidation potentials, making them stable and useful in electronic applications (Sotzing et al., 1996).
Propriétés
IUPAC Name |
3-pyrrol-1-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-3-1-2-4-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZZBOWCXZQSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2684995.png)
![N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide](/img/structure/B2684997.png)

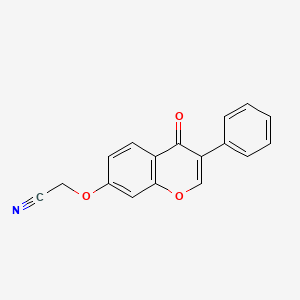
![N-[(2-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2685002.png)

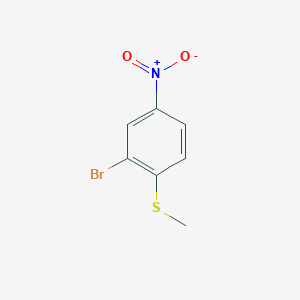
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685011.png)
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2685012.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685014.png)
